Diisooctyl sebacate
Overview
Description
Diisooctyl sebacate is an organic compound with the chemical formula C26H50O4. It is a diester derived from sebacic acid and 2-ethylhexanol. This compound is a colorless, oily liquid commonly used as a plasticizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl sebacate is synthesized through the esterification of sebacic acid with 2-ethylhexanol. The reaction typically involves heating sebacic acid with an excess of 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in large reactors, and the water by-product is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Diisooctyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Sebacic acid and 2-ethylhexanol in the presence of an acid catalyst.
Hydrolysis: this compound can be hydrolyzed back to sebacic acid and 2-ethylhexanol using a strong base like sodium hydroxide.
Oxidation: Under oxidative conditions, this compound can be converted to sebacic acid and other oxidation products.
Major Products:
Esterification: this compound.
Hydrolysis: Sebacic acid and 2-ethylhexanol.
Oxidation: Sebacic acid and other oxidation products.
Scientific Research Applications
Diisooctyl sebacate has a wide range of applications in scientific research and industry:
Mechanism of Action
Diisooctyl sebacate exerts its effects primarily through its plasticizing properties. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism is crucial in applications where enhanced flexibility and durability are required, such as in PVC products .
Comparison with Similar Compounds
Dioctyl sebacate: Another diester of sebacic acid, commonly used as a plasticizer.
Diisodecyl phthalate: A phthalate ester used as a plasticizer with similar properties.
Diisononyl phthalate: Another phthalate ester with comparable applications.
Uniqueness: Diisooctyl sebacate is unique due to its excellent low-temperature performance and high thermal stability. It offers superior flexibility and durability compared to other plasticizers, making it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
bis(6-methylheptyl) decanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-23(2)17-11-9-15-21-29-25(27)19-13-7-5-6-8-14-20-26(28)30-22-16-10-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAVGUHWPLBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067287 | |
Record name | Diisooctyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27214-90-0 | |
Record name | Diisooctyl sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-diisooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisooctyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisooctyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOOCTYL SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD1TEK0P5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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